2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole is a compound belonging to the indole family, characterized by its unique structure that includes a fused benzene and pyrrole ring. This compound has garnered attention due to the presence of a trifluoromethyl group, which significantly influences its chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and materials science. The molecular formula for this compound is , with a molecular weight of approximately 337.3 g/mol.
The synthesis of 2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole typically involves the following steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in these processes.
The molecular structure of 2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole features:
2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole can participate in several types of chemical reactions:
The mechanism of action for 2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole primarily revolves around its interactions at the molecular level, particularly involving its trifluoromethyl group which enhances lipophilicity and metabolic stability. This property may lead to increased biological activity, making it a valuable candidate for pharmacological applications. Mechanistic studies have indicated that compounds with similar structures can act as effective inhibitors or modulators in various biological pathways .
The physical properties of 2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
IUPAC Name | 2-phenyl-1-[4-(trifluoromethyl)phenyl]indole |
InChI | InChI=1S/C21H14F3N/c22-21(23,24)... |
InChI Key | XKWLQYLHYRCXTK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=C(C=C4)C(F)(F)F |
These properties indicate significant stability and potential for various chemical transformations .
2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole has several scientific applications, particularly in:
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7